molecular formula C18H22N4O4 B12561510 N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide) CAS No. 184343-78-0

N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)

Cat. No.: B12561510
CAS No.: 184343-78-0
M. Wt: 358.4 g/mol
InChI Key: JHOFVOVUFRDDOY-UHFFFAOYSA-N
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Description

N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) is a complex organic compound that features a bipyridine core structure. Bipyridine derivatives are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with 3-methoxypropanoic acid under specific conditions to form the desired amide bonds . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of such compounds often involves continuous-flow synthesis techniques to ensure high yield and purity . This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) involves its ability to chelate metal ions through its bipyridine core. This chelation can influence various molecular targets and pathways, including:

Properties

CAS No.

184343-78-0

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-methoxy-N-[2-[4-(3-methoxypropanoylamino)pyridin-2-yl]pyridin-4-yl]propanamide

InChI

InChI=1S/C18H22N4O4/c1-25-9-5-17(23)21-13-3-7-19-15(11-13)16-12-14(4-8-20-16)22-18(24)6-10-26-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24)

InChI Key

JHOFVOVUFRDDOY-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1=CC(=NC=C1)C2=NC=CC(=C2)NC(=O)CCOC

Origin of Product

United States

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